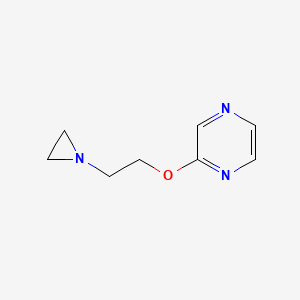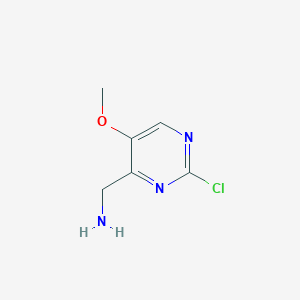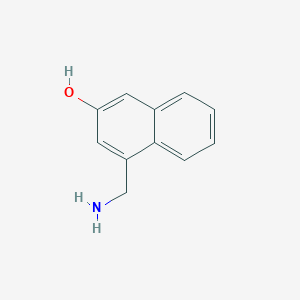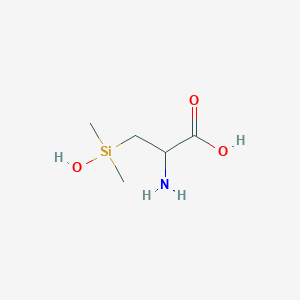
2-(2-(Aziridin-1-yl)ethoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is a chemical compound that features both an aziridine ring and a pyrazine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. Pyrazines are six-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine typically involves the reaction of aziridine with a pyrazine derivative. One common method is the nucleophilic substitution reaction where aziridine is reacted with 2-chloroethoxy pyrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Aziridin-1-yl)ethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more stable amine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the aziridine ring with an amine would yield a secondary amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-(Aziridin-1-yl)ethoxy)pyrazine has several scientific research applications:
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a precursor for bioactive molecules makes it a candidate for drug development.
Industry: It can be used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrazine involves its high reactivity due to the aziridine ring. The ring strain in the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The pyrazine ring can also participate in various chemical reactions, adding to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity.
Pyrazine: A six-membered nitrogen-containing ring found in many natural products and pharmaceuticals.
2-(2-(Aziridin-1-yl)ethoxy)benzene: A similar compound where the pyrazine ring is replaced with a benzene ring.
Uniqueness
2-(2-(Aziridin-1-yl)ethoxy)pyrazine is unique due to the combination of the highly reactive aziridine ring and the versatile pyrazine ring in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C8H11N3O |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-[2-(aziridin-1-yl)ethoxy]pyrazine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)12-6-5-11-3-4-11/h1-2,7H,3-6H2 |
InChI-Schlüssel |
RRLHPNLPBCQJEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCOC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)





![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)


![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
